12-(Benzyloxy)-2,6,10-trimethyldodeca-2,6,10-trien-1-ol
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Overview
Description
(2E,6E,10E)-2,6,10-Trimethyl-12-(phenylmethoxy)-2,6,10-dodecatrien-1-ol is a complex organic compound characterized by its unique structure, which includes multiple double bonds and a phenylmethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,6E,10E)-2,6,10-Trimethyl-12-(phenylmethoxy)-2,6,10-dodecatrien-1-ol typically involves multiple steps. One common method starts with the preparation of (2E,6E)-farnesyl diphosphate, which is then reacted with isopentenyl diphosphate to form (2E,6E,10E)-geranylgeranyl diphosphate . This intermediate can be further modified through various chemical reactions to introduce the phenylmethoxy group and achieve the desired final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
(2E,6E,10E)-2,6,10-Trimethyl-12-(phenylmethoxy)-2,6,10-dodecatrien-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s reactivity and stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction may produce alkanes or alkenes.
Scientific Research Applications
Chemistry
In chemistry, (2E,6E,10E)-2,6,10-Trimethyl-12-(phenylmethoxy)-2,6,10-dodecatrien-1-ol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biology, this compound may be studied for its potential biological activity. Researchers investigate its interactions with various biomolecules to understand its effects on cellular processes.
Medicine
In medicine, (2E,6E,10E)-2,6,10-Trimethyl-12-(phenylmethoxy)-2,6,10-dodecatrien-1-ol may be explored for its therapeutic potential. Its ability to interact with specific molecular targets could lead to the development of new drugs or treatments.
Industry
In industry, this compound may be used in the production of specialty chemicals, materials, and other products. Its unique properties make it valuable for various applications, including coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (2E,6E,10E)-2,6,10-Trimethyl-12-(phenylmethoxy)-2,6,10-dodecatrien-1-ol involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to changes in cellular function. The exact molecular targets and pathways involved depend on the specific context and application of the compound .
Comparison with Similar Compounds
Similar Compounds
- (2E,6E,10E)-3,7,11,15-Tetramethylhexadeca-2,6,10,14-tetraen-1-yl formate
- (2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraen-1-yl 4-nitrobenzoate
- {2-[ethoxy({[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraen-1-yl]oxy}methyl)phosphoryl]propan-2-yl}phosphonic acid
Uniqueness
What sets (2E,6E,10E)-2,6,10-Trimethyl-12-(phenylmethoxy)-2,6,10-dodecatrien-1-ol apart from these similar compounds is its phenylmethoxy group, which imparts unique chemical and physical properties
Properties
IUPAC Name |
2,6,10-trimethyl-12-phenylmethoxydodeca-2,6,10-trien-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O2/c1-19(10-8-12-21(3)17-23)9-7-11-20(2)15-16-24-18-22-13-5-4-6-14-22/h4-6,9,12-15,23H,7-8,10-11,16-18H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSEOITPKTVFFAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCOCC1=CC=CC=C1)C)CCC=C(C)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10742121 |
Source
|
Record name | 12-(Benzyloxy)-2,6,10-trimethyldodeca-2,6,10-trien-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10742121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92464-88-5 |
Source
|
Record name | 12-(Benzyloxy)-2,6,10-trimethyldodeca-2,6,10-trien-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10742121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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